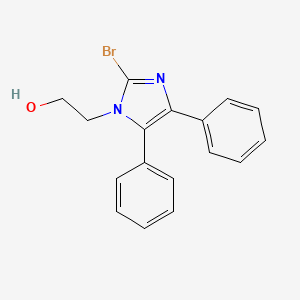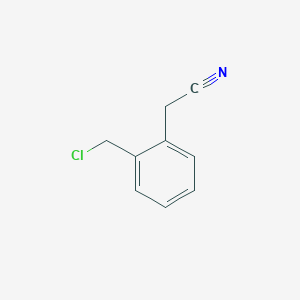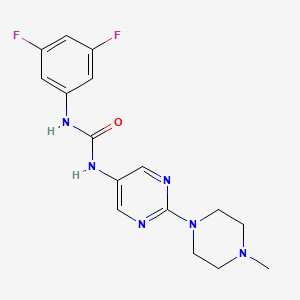
6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are novel CDK2 inhibitors that have been synthesized for cancer treatment . These compounds have shown superior cytotoxic activities against certain cell lines .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of these compounds is confirmed through molecular docking simulation. The designed compounds fit well into the CDK2 active site through essential hydrogen bonding .Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined through in silico ADMET studies and drug-likeness studies using a Boiled Egg chart .Scientific Research Applications
Chemical Synthesis and Modification
The compound is primarily involved in the synthesis and modification of various heterocyclic systems. For instance, it has been used in the preparation of derivatives such as 6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, which can be further converted into fused 1,2,4-triazoles. This process involves reactions like cyclization and hydrazino derivative formation, highlighting its role in generating complex chemical structures (Golec, Scrowston, & Dunleavy, 1992). Moreover, the compound is involved in reactions with hydrazonoyl chlorides, leading to the creation of regioselective 1,2,4-triazolo[4,3-a]pyrimidine derivatives, underlining its versatility in chemical synthesis (Hassan, 2006).
Antimicrobial Studies
This compound has been a part of studies exploring antimicrobial activities. For example, its derivatives were examined for their efficacy against microbes like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, showcasing its potential in antibacterial applications (Vlasov et al., 2015). Similarly, novel heteroannulated compounds containing chromenopyridopyrimidines, synthesized from derivatives of this compound, were evaluated for their inhibitory effects on microorganisms, further emphasizing its relevance in antimicrobial research (Allehyani, 2022).
Antitumor Activities
Compounds derived from this chemical have been assessed for antitumor properties. For instance, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, synthesized from its base structure, underwent preliminary evaluation for antitumor activities, indicating its potential in cancer research (Hafez & El-Gazzar, 2017). This is corroborated by another study where novel quinazolinedione derivatives, synthesized from similar bases, showed significant potency against human cancer cell lines, highlighting the compound's importance in the development of potential anticancer agents (Al-Romaizan, Ahmed, & Elfeky, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S/c22-14-8-6-13(7-9-14)17(28)12-31-21-26-25-18(27(21)16-4-2-1-3-5-16)10-15-11-19(29)24-20(30)23-15/h1-9,11H,10,12H2,(H2,23,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRSETDCEHPCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Dimethylamino)methyl]benzoic Acid](/img/structure/B2818489.png)

![3,3-Dimethyl-4-[1-(1,7-naphthyridine-8-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2818491.png)
![7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2818493.png)
![N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2818495.png)



![4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine](/img/structure/B2818503.png)

![N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2818508.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride](/img/structure/B2818509.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2818511.png)
